molecular formula C30H35FO8 B13425424 (4R)-Tetrahydro-2H-1,3-thiazine-2,4-dicarboxylicAcidHydrochloride

(4R)-Tetrahydro-2H-1,3-thiazine-2,4-dicarboxylicAcidHydrochloride

Cat. No.: B13425424
M. Wt: 542.6 g/mol
InChI Key: MORQBMNTBQXWET-OTJHINGOSA-N
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Description

(4R)-Tetrahydro-2H-1,3-thiazine-2,4-dicarboxylic Acid Hydrochloride is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-Tetrahydro-2H-1,3-thiazine-2,4-dicarboxylic Acid Hydrochloride typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of cysteamine hydrochloride with a suitable dicarbonyl compound in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or water, and the product is isolated by crystallization .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure high yield and purity of the final product while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

(4R)-Tetrahydro-2H-1,3-thiazine-2,4-dicarboxylic Acid Hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under mild conditions to preserve the integrity of the thiazine ring .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce thiol derivatives .

Mechanism of Action

The mechanism of action of (4R)-Tetrahydro-2H-1,3-thiazine-2,4-dicarboxylic Acid Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Properties

Molecular Formula

C30H35FO8

Molecular Weight

542.6 g/mol

IUPAC Name

(5S,7aR)-5-fluoro-6,7-bis[(4-methoxyphenyl)methoxy]-2-phenyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran;methoxymethane

InChI

InChI=1S/C28H29FO7.C2H6O/c1-30-21-12-8-18(9-13-21)16-32-23-24(33-17-19-10-14-22(31-2)15-11-19)26(29)35-28-25(23)34-27(36-28)20-6-4-3-5-7-20;1-3-2/h3-15,23-28H,16-17H2,1-2H3;1-2H3/t23?,24?,25-,26-,27?,28?;/m1./s1

InChI Key

MORQBMNTBQXWET-OTJHINGOSA-N

Isomeric SMILES

COC.COC1=CC=C(C=C1)COC2[C@@H]3C(O[C@H](C2OCC4=CC=C(C=C4)OC)F)OC(O3)C5=CC=CC=C5

Canonical SMILES

COC.COC1=CC=C(C=C1)COC2C3C(OC(C2OCC4=CC=C(C=C4)OC)F)OC(O3)C5=CC=CC=C5

Origin of Product

United States

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